molecular formula C11H11ClO2 B3147823 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride CAS No. 63201-03-6

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride

Cat. No. B3147823
CAS RN: 63201-03-6
M. Wt: 210.65 g/mol
InChI Key: OFNKZXXMJFWXBK-UHFFFAOYSA-N
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Description

“1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride” is a chemical compound with the CAS Number: 63201-03-6 . It has a molecular weight of 210.66 and its IUPAC name is 1-(2-methoxyphenyl)cyclopropanecarbonyl chloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride” is 1S/C11H11ClO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound is solid in physical form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride:

Pharmaceutical Synthesis

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclopropane ring structure can be utilized to create complex molecules with potential therapeutic properties. Researchers often use it to develop new drugs targeting specific diseases, including cancer and neurological disorders .

Agrochemical Development

In the field of agrochemicals, this compound is used to synthesize novel pesticides and herbicides. Its chemical properties allow for the creation of compounds that can effectively target pests and weeds without harming crops. This makes it a crucial component in developing sustainable agricultural practices .

Material Science

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride is also employed in material science for the development of advanced polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .

Organic Chemistry Research

In organic chemistry, this compound serves as a building block for the synthesis of complex organic molecules. Its reactivity and stability make it an ideal candidate for various chemical reactions, including cycloadditions and cross-coupling reactions. This versatility is highly valued in academic and industrial research settings .

Chemical Biology

Finally, in chemical biology, this compound is utilized to study biological processes at the molecular level. Its ability to interact with various biomolecules makes it a powerful tool for investigating cellular pathways and understanding the molecular basis of diseases.

Sigma-Aldrich Springer ChemicalBook ChemicalBook

properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNKZXXMJFWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride

Synthesis routes and methods

Procedure details

1-(2-methoxyphenyl)cyclopropane carboxylic acid (19 g) and thionyl chloride (30 ml) were heated under gentle reflux for 2 hours. The solvent was evaporated to yield 1-(2-methoxyphenyl)cyclopropane carbonyl chloride.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride
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